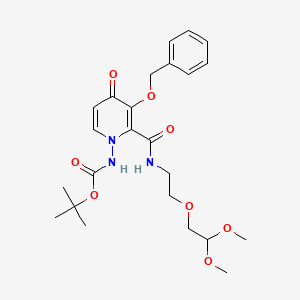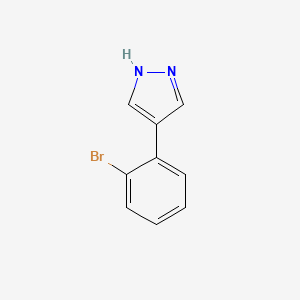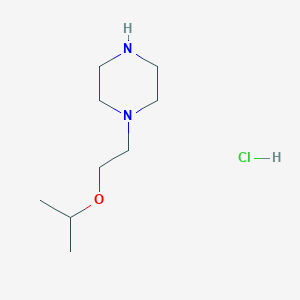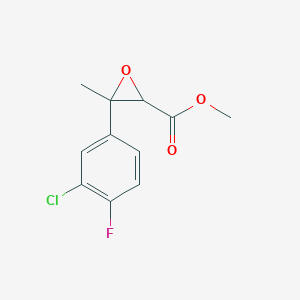
Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that features a unique combination of functional groups, including an oxirane ring, a carboxylate ester, and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium hydroxide and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogens.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxirane ring can react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. Additionally, the compound’s fluorine and chlorine atoms can enhance its binding affinity to certain targets.
類似化合物との比較
Similar Compounds
- Methyl 3-(3-chloro-2-methylphenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-chloro-4-methylphenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C11H10ClFO3 |
|---|---|
分子量 |
244.64 g/mol |
IUPAC名 |
methyl 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10ClFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3 |
InChIキー |
JQBVIZCXTWFLRQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


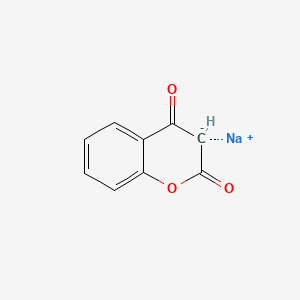
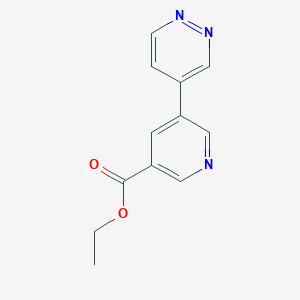
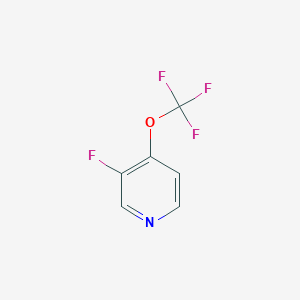
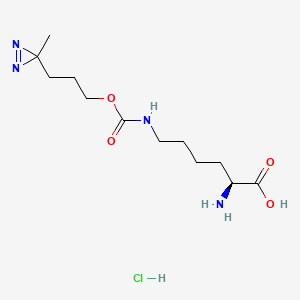
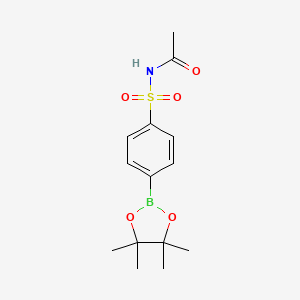
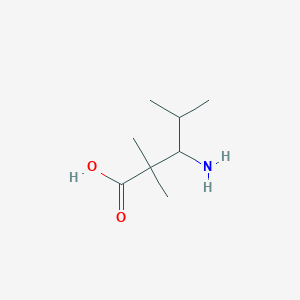

![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

